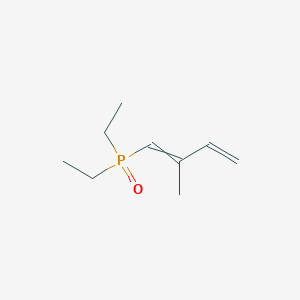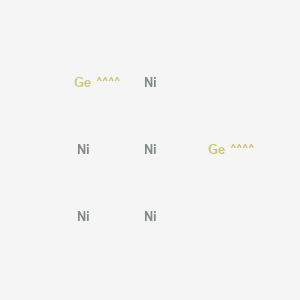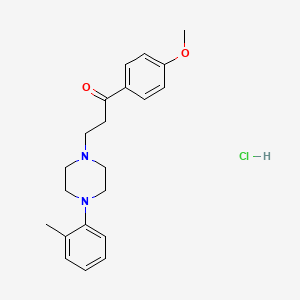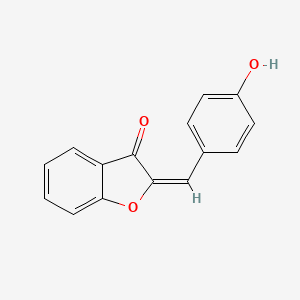![molecular formula C14H8O3 B14710472 4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione CAS No. 24479-44-5](/img/structure/B14710472.png)
4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione is a complex organic compound characterized by a fused ring structure that includes a cyclobutane ring, a naphthalene ring, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione can be achieved through a visible-light-mediated [2+2] cycloaddition reaction. This method involves the direct conversion of 1,4-naphthoquinones into dihydrocyclobuta[b]naphthalene-3,8-diones under mild and clean conditions without using any photocatalysts . The reaction exhibits favorable compatibility with functional groups and affords the desired product with excellent regioselectivity and high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and eco-friendly synthesis are likely to be applied. The visible-light-mediated method mentioned above is a promising approach for industrial-scale production due to its efficiency and environmental benefits.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at positions on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often facilitated by catalysts or light-mediated processes.
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives and dihydro derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and synthetic methodologies.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit hepatocyte growth factor-induced migration and invasion of cancer cells by suppressing c-Met phosphorylation and downstream activation of the PI3K/Akt pathway . This leads to the downregulation of matrix metalloproteinase-9 expression and reduced cell migration.
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[1,2-b]furan-4,5-dione: This compound shares a similar naphtho-furan structure and exhibits comparable biological activities.
Naphtho[2,3-b]furan-4,9-dione: Another related compound with significant biological and pharmaceutical applications.
Uniqueness
4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione is unique due to its fused cyclobutane ring, which imparts high ring strain and reactivity. This structural feature distinguishes it from other naphtho-furan derivatives and contributes to its diverse chemical and biological properties.
Propiedades
Número CAS |
24479-44-5 |
|---|---|
Fórmula molecular |
C14H8O3 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
8-oxatetracyclo[9.4.0.02,5.06,10]pentadeca-1(15),2(5),6(10),11,13-pentaene-7,9-dione |
InChI |
InChI=1S/C14H8O3/c15-13-11-9-4-2-1-3-7(9)8-5-6-10(8)12(11)14(16)17-13/h1-4H,5-6H2 |
Clave InChI |
PJFWPSCDISTTRB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C1C3=CC=CC=C3C4=C2C(=O)OC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
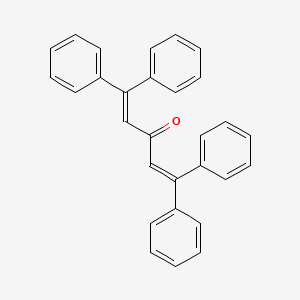

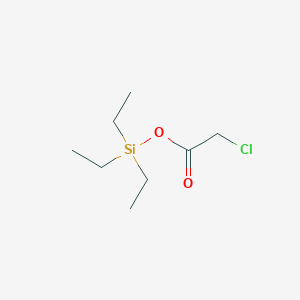
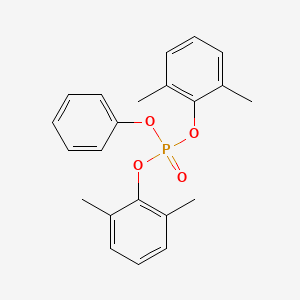
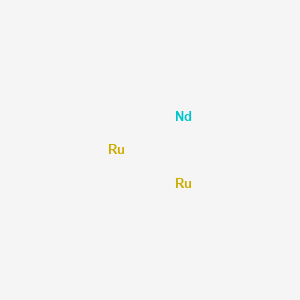
![N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide](/img/structure/B14710427.png)
